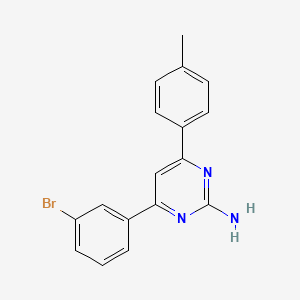
4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, also known as 4-3-BP-6-4MPP, is a synthetic compound that is of interest to the scientific community due to its potential application in laboratory experiments. This compound has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions have been well-documented. In
作用机制
The mechanism of action of 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP is thought to involve the inhibition of CDKs. Specifically, it is thought to bind to the ATP-binding pocket of CDKs, preventing them from binding to ATP and thus inhibiting their activity. This inhibition of CDKs leads to a decrease in cell cycle progression, which in turn leads to a decrease in cancer cell proliferation.
Biochemical and Physiological Effects
4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the proliferation of cancer cells, reduce the expression of certain proteins involved in cell cycle regulation, and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
The main advantage of using 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP in laboratory experiments is its ability to inhibit CDKs. This allows researchers to study the effects of CDK inhibition on cell cycle regulation and cancer progression. However, there are some limitations to using this compound in laboratory experiments. For example, it is not always easy to synthesize 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP in large quantities, and the compound is not always stable in aqueous solutions.
未来方向
The potential applications of 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP are still being explored, and there are a number of future directions that could be explored. For example, further research could be conducted to determine the optimal conditions for synthesizing the compound in large quantities. Additionally, further research could be conducted to determine the effects of 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP on other types of cancers and to explore its potential applications in other fields such as drug delivery. Finally, further research could be conducted to explore the potential side effects of 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP and to determine the optimal dosage for therapeutic applications.
合成方法
4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP is synthesized via a condensation reaction of 4-methylphenylboronic acid and 3-bromophenylpyrimidine. The reaction is conducted in the presence of a catalyst such as palladium and is carried out in a solvent such as dimethylformamide (DMF). The reaction is typically conducted at a temperature of 100°C for 1-2 hours.
科学研究应用
4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs). CDKs are important enzymes that are involved in cell cycle regulation and have been implicated in cancer progression. 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amineP has been shown to be a potent inhibitor of CDKs, and it is thought to have potential therapeutic applications in the treatment of certain types of cancer.
属性
IUPAC Name |
4-(3-bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-11-5-7-12(8-6-11)15-10-16(21-17(19)20-15)13-3-2-4-14(18)9-13/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEWYMLEOGMEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














